molecular formula C13H14O8 B12350805 7,8,9-Trihydroxy-3,5-dioxo-1,2,5a,6,7,8,9,9a-octahydrocyclopenta[c]isochromene-1-carboxylic acid

7,8,9-Trihydroxy-3,5-dioxo-1,2,5a,6,7,8,9,9a-octahydrocyclopenta[c]isochromene-1-carboxylic acid

Cat. No.: B12350805
M. Wt: 298.24 g/mol
InChI Key: LJDSNPJVPDOSPJ-UHFFFAOYSA-N
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Description

7,8,9-Trihydroxy-3,5-dioxo-1,2,5a,6,7,8,9,9a-octahydrocyclopenta[c]isochromene-1-carboxylic acid: is a complex organic compound with the molecular formula C13H8O8 This compound is known for its unique structure, which includes multiple hydroxyl groups and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7,8,9-Trihydroxy-3,5-dioxo-1,2,5a,6,7,8,9,9a-octahydrocyclopenta[c]isochromene-1-carboxylic acid involves several steps. One common method includes the cyclization of a precursor compound under acidic conditions, followed by oxidation and hydroxylation reactions . The specific reaction conditions, such as temperature and pH, are carefully controlled to ensure the desired product is obtained with high purity.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. Techniques such as column chromatography and recrystallization are often employed to purify the final product .

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with diverse chemical properties .

Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor. It has shown activity against certain metabolic enzymes, making it a candidate for drug development .

Medicine: In medicine, the compound’s potential therapeutic effects are being explored. It has shown promise in preliminary studies as an anti-inflammatory and antioxidant agent .

Industry: In the industrial sector, the compound is used in the development of new materials with specific properties, such as enhanced stability or reactivity .

Mechanism of Action

Comparison with Similar Compounds

Comparison: Compared to similar compounds, 7,8,9-Trihydroxy-3,5-dioxo-1,2,5a,6,7,8,9,9a-octahydrocyclopenta[c]isochromene-1-carboxylic acid is unique due to its specific arrangement of hydroxyl and carboxylic acid groups. This unique structure contributes to its distinct chemical reactivity and biological activity .

Properties

Molecular Formula

C13H14O8

Molecular Weight

298.24 g/mol

IUPAC Name

7,8,9-trihydroxy-3,5-dioxo-1,2,5a,6,7,8,9,9a-octahydrocyclopenta[c]isochromene-1-carboxylic acid

InChI

InChI=1S/C13H14O8/c14-5-2-4-7(10(17)9(5)16)8-3(12(18)19)1-6(15)11(8)21-13(4)20/h3-5,7,9-10,14,16-17H,1-2H2,(H,18,19)

InChI Key

LJDSNPJVPDOSPJ-UHFFFAOYSA-N

Canonical SMILES

C1C2C(C(C(C1O)O)O)C3=C(C(=O)CC3C(=O)O)OC2=O

Origin of Product

United States

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